molecular formula C13H21O3P B3392528 Dipropan-2-yl benzylphosphonate CAS No. 1083-98-3

Dipropan-2-yl benzylphosphonate

Cat. No.: B3392528
CAS No.: 1083-98-3
M. Wt: 256.28 g/mol
InChI Key: VULUBVNRKILAME-UHFFFAOYSA-N
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Description

Dipropan-2-yl benzylphosphonate is an organophosphorus compound with the chemical formula C13H21O3P It is a member of the phosphonate family, characterized by the presence of a phosphonate group (P=O(OH)2) attached to a benzyl group and two isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropan-2-yl benzylphosphonate can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. This reaction typically uses Pd(OAc)2 as the palladium source and Xantphos as a supporting ligand . Another method involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination . This method provides a large variety of aryl phosphonates and proceeds smoothly with various functionalities.

Industrial Production Methods

Industrial production of this compound often involves large-scale adaptations of the aforementioned synthetic routes. The use of microwave irradiation and visible-light illumination can enhance reaction rates and yields, making the process more efficient for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl benzylphosphonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted benzylphosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dipropan-2-yl benzylphosphonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of dipropan-2-yl benzylphosphonate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the growth of bacteria by interfering with their DNA replication and protein synthesis processes. This is achieved through the formation of non-hydrolysable analogs of ATP, which disrupts various metabolic processes within the bacterial cells .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl benzylphosphonate
  • Dimethyl benzylphosphonate
  • Diphenyl benzylphosphonate

Uniqueness

Dipropan-2-yl benzylphosphonate is unique due to its specific structural features, such as the presence of two isopropyl groups attached to the phosphonate moiety. This structural configuration imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill .

Properties

IUPAC Name

di(propan-2-yloxy)phosphorylmethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21O3P/c1-11(2)15-17(14,16-12(3)4)10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULUBVNRKILAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(CC1=CC=CC=C1)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10308261
Record name dipropan-2-yl benzylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10308261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083-98-3
Record name NSC202851
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202851
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dipropan-2-yl benzylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10308261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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